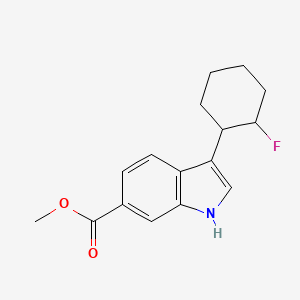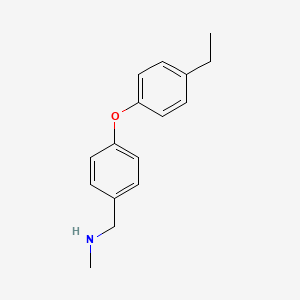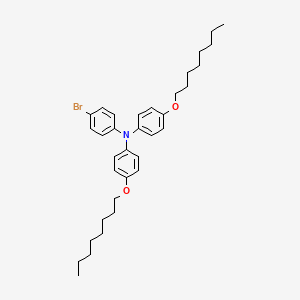
methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluorinated cyclohexyl group attached to the indole ring, which can influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorocyclohexyl Group: The fluorocyclohexyl group can be introduced via a nucleophilic substitution reaction using a fluorinated cyclohexyl halide.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorocyclohexyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the development of novel materials and chemical processes.
作用機序
The mechanism of action of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated cyclohexyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The indole core can interact with various biological targets, influencing cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Methyl 3-(cyclohexyl)-1H-indole-6-carboxylate: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.
Methyl 3-(2-chlorocyclohexyl)-1H-indole-6-carboxylate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Methyl 3-(2-bromocyclohexyl)-1H-indole-6-carboxylate: Contains a bromine atom, which can influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the fluorine atom in methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate can significantly enhance its lipophilicity, metabolic stability, and binding affinity to certain biological targets compared to its non-fluorinated analogs. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H18FNO2 |
|---|---|
分子量 |
275.32 g/mol |
IUPAC名 |
methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate |
InChI |
InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3 |
InChIキー |
FLVIVLNSOAYNIT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501353.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine](/img/structure/B12501355.png)


![(E)-2-[4-[4-[(3-Nitrobenzyl)oxy]benzylidene]-2,5-dioxoimidazolidin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B12501377.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12501384.png)
![2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B12501387.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B12501395.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501399.png)
![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12501400.png)
![3-(4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide](/img/structure/B12501402.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B12501408.png)
![8-phenyl-1-thioxo-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B12501428.png)
